5,7-Dimethoxy-3-phenyl-4-chromanone
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Overview
Description
5,7-Dimethoxy-3-phenylchroman-4-one: is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by the presence of two methoxy groups at the 5 and 7 positions and a phenyl group at the 3 position on the chroman-4-one scaffold. Chromanones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-3-phenylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone derivatives with benzaldehyde derivatives in the presence of a base, followed by cyclization to form the chromanone structure .
Industrial Production Methods: Industrial production of 5,7-Dimethoxy-3-phenylchroman-4-one may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxy-3-phenylchroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the chromanone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinones, chromanols, and substituted chromanones, depending on the specific reaction and conditions used .
Scientific Research Applications
Chemistry: 5,7-Dimethoxy-3-phenylchroman-4-one is used as a precursor in the synthesis of various bioactive molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has shown potential in biological studies, particularly in the development of drugs targeting specific enzymes and receptors. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties .
Industry: In the industrial sector, 5,7-Dimethoxy-3-phenylchroman-4-one is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-3-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific receptors, and interact with cellular signaling pathways. For example, it has been shown to up-regulate peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), facilitating the catabolism of fat and reducing lipid accumulation .
Comparison with Similar Compounds
- 5,7-Dihydroxy-3-phenylchroman-4-one
- 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one
- 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
Comparison: 5,7-Dimethoxy-3-phenylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
CAS No. |
26200-06-6 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
5,7-dimethoxy-3-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O4/c1-19-12-8-14(20-2)16-15(9-12)21-10-13(17(16)18)11-6-4-3-5-7-11/h3-9,13H,10H2,1-2H3 |
InChI Key |
USFZORIYKTZFTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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